molecular formula C15H18N2O3 B2639154 1-(2-(Furan-2-yl)-2-methoxyethyl)-3-(o-tolyl)urea CAS No. 1795360-08-5

1-(2-(Furan-2-yl)-2-methoxyethyl)-3-(o-tolyl)urea

Cat. No.: B2639154
CAS No.: 1795360-08-5
M. Wt: 274.32
InChI Key: MEMVRQICSGLFSA-UHFFFAOYSA-N
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Description

1-(2-(Furan-2-yl)-2-methoxyethyl)-3-(o-tolyl)urea is an organic compound that features a furan ring, a methoxyethyl group, and a tolyl group connected through a urea linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Furan-2-yl)-2-methoxyethyl)-3-(o-tolyl)urea typically involves the reaction of 2-(furan-2-yl)-2-methoxyethanamine with o-tolyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or tetrahydrofuran, and at a temperature range of 0-25°C. The reaction proceeds through the formation of a urea bond between the amine and isocyanate groups.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(Furan-2-yl)-2-methoxyethyl)-3-(o-tolyl)urea can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydride.

Major Products Formed:

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-(Furan-2-yl)-2-methoxyethyl)-3-(o-tolyl)urea has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: Utilized in the development of novel materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 1-(2-(Furan-2-yl)-2-methoxyethyl)-3-(o-tolyl)urea involves its interaction with specific molecular targets. The furan ring and methoxyethyl group can interact with enzymes or receptors, leading to modulation of biological pathways. The urea linkage may also play a role in binding to proteins or other biomolecules, influencing their activity.

Comparison with Similar Compounds

    1-(Furan-2-yl)-1-(o-tolyl)ethanol: Shares the furan and tolyl groups but differs in the presence of an ethanol group instead of a urea linkage.

    2-(Furan-2-yl)-2-methoxyethanamine: Similar structure but lacks the urea and tolyl groups.

Uniqueness: 1-(2-(Furan-2-yl)-2-methoxyethyl)-3-(o-tolyl)urea is unique due to its combination of a furan ring, methoxyethyl group, and tolyl group connected through a urea linkage. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above.

Properties

IUPAC Name

1-[2-(furan-2-yl)-2-methoxyethyl]-3-(2-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3/c1-11-6-3-4-7-12(11)17-15(18)16-10-14(19-2)13-8-5-9-20-13/h3-9,14H,10H2,1-2H3,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEMVRQICSGLFSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NCC(C2=CC=CO2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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